molecular formula C11H21ClN2O B12103673 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride

1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride

Katalognummer: B12103673
Molekulargewicht: 232.75 g/mol
InChI-Schlüssel: QXQQDTZHWDJOEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

it is likely that the synthesis involves standard organic synthesis techniques, including the use of catalysts, solvents, and purification methods to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .

Eigenschaften

Molekularformel

C11H21ClN2O

Molekulargewicht

232.75 g/mol

IUPAC-Name

1-(2,9-diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-10(14)13-8-2-3-11(9-13)4-6-12-7-5-11;/h12H,2-9H2,1H3;1H

InChI-Schlüssel

QXQQDTZHWDJOEV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCCC2(C1)CCNCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.